molecular formula C14H20N2 B13351964 4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole

Katalognummer: B13351964
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: OTDHLPUTOHIFHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole is a complex organic compound with a unique structure that combines a naphthalene derivative with an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole typically involves the following steps:

    Formation of the naphthalene derivative: The starting material, 2-naphthalenemethanol, undergoes hydrogenation to form 2,3,4,4A,5,6,7,8-octahydronaphthalen-2-ylmethanol.

    Imidazole ring formation: The naphthalene derivative is then reacted with imidazole under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation and subsequent reactions with imidazole, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The naphthalene derivative may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthalenemethanol: A precursor in the synthesis of the target compound.

    2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: A structurally related compound with different functional groups.

    Diterpenoids: A class of compounds with similar structural features but different biological activities.

Uniqueness

4-((2,3,4,4A,5,6,7,8-octahydronaphthalen-2-yl)methyl)-1H-imidazole is unique due to its combination of a naphthalene derivative and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C14H20N2

Molekulargewicht

216.32 g/mol

IUPAC-Name

5-(2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ylmethyl)-1H-imidazole

InChI

InChI=1S/C14H20N2/c1-2-4-13-7-11(5-6-12(13)3-1)8-14-9-15-10-16-14/h7,9-12H,1-6,8H2,(H,15,16)

InChI-Schlüssel

OTDHLPUTOHIFHP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CC(CCC2C1)CC3=CN=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.